

Ponatinib analytical specificity and selectivity testing

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Compound Focus: Ponatinib

CAS No.: 943319-70-8

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Bioanalytical Method Comparison

The following table compares two validated analytical methods for quantifying **ponatinib** in biological matrices, highlighting their specificity and selectivity approaches.

Method Parameter	HPLC-FLD (Quality by Design)	LC-MS/MS
Analytical Technique	High-Performance Liquid Chromatography with Fluorescence Detection [1]	Liquid Chromatography with Tandem Mass Spectrometry [2]
Application	Quantification in rat plasma [1]	Quantification in human plasma and rat liver microsomes [2]
Specificity & Selectivity	Resolution from endogenous plasma components; optimized chromatographic conditions [1]	Use of Multiple Reaction Monitoring (MRM); chromatographic separation [2]
Linear Range	1–1000 ng/mL [1]	5–400 ng/mL [2]
Sample Volume & Run Time	Minimal volume; short run time [1]	4-minute run time [2]

Method Parameter	HPLC-FLD (Quality by Design)	LC-MS/MS
Key Validation Data	Precision, accuracy, and stability data under various conditions (e.g., freeze-thaw, autosampler) [1]	Intra- and inter-day precision and accuracy data [2]

Kinase Selectivity Profile

Ponatinib is a multi-tyrosine kinase inhibitor. Its selectivity is often described in terms of potency against its primary target and a range of other kinases, which is summarized below.

Kinase Target	Ponatinib IC ₅₀ or Reported Activity	Context and Comparison
BCR-ABL (native)	IC ₅₀ : 2.7 nM [3]	Primary target; compared to other BCR-ABL inhibitors [3].
BCR-ABL (T315I mutant)	IC ₅₀ : 6.4 nM [3]	Pan-inhibitory activity against this and other single BCR-ABL mutants that confer resistance to other TKIs [4].
Other Kinase Targets (FGFR, VEGFR, PDGFR, SRC, KIT, RET, FLT3)	Multi-kinase inhibitor [5] [6]	This broad targeting is linked to both its efficacy in various cancers and its toxicity profile [5] [6].
STAT3 Signaling	Inhibits phosphorylation and nuclear translocation [5]	Novel property identified through screening; inhibited STAT3 activation driven by EGF, IL-6, and IL-11 [5].
Selectivity Entropy	4.0 [3]	A quantitative measure of kinase selectivity; higher entropy indicates a broader target spectrum. For comparison, imatinib's selectivity entropy is 0.8 [3].

Experimental Protocols for Key Findings

Here are the detailed methodologies for two critical experiments that demonstrate **ponatinib**'s selectivity and specificity.

Bioanalytical Method Development and Validation (HPLC-FLD)

This protocol is based on an Analytical Quality by Design (AQbD) approach for developing a specific HPLC-FLD method [1].

- **1. Sample Preparation:** Rat plasma samples were processed using protein precipitation with methanol. The supernatant was injected into the HPLC system [1].
- **2. Chromatography:**
 - **Column:** A reversed-phase C18 column was used.
 - **Mobile Phase:** A combination of buffer and organic solvent was used. The **critical method parameters (CMPs)**, such as the ratio of organic solvent, buffer pH, and buffer strength, were screened and optimized using statistical designs (Taguchi and Box-Behnken) [1].
 - **Flow Rate & Temperature:** Flow rate and column oven temperature were also included as CMPs to be optimized [1].
 - **Detection:** Fluorescence detection was employed, leveraging the native fluorescence of **ponatinib** [1].
- **3. Method Validation:** The method was validated for:
 - **Specificity:** Confirmed by the resolution of the **ponatinib** peak from interfering peaks from endogenous plasma components [1].
 - **Linearity:** Over the range of 1–1000 ng/mL [1].
 - **Precision and Accuracy:** Both intra-day and inter-day precision (expressed as % relative standard deviation) and accuracy (expressed as % recovery) were established [1].
 - **Stability:** Bench-top, long-term, freeze-thaw, and autosampler stability were assessed [1].

Kinase Inhibition and Cellular Profiling

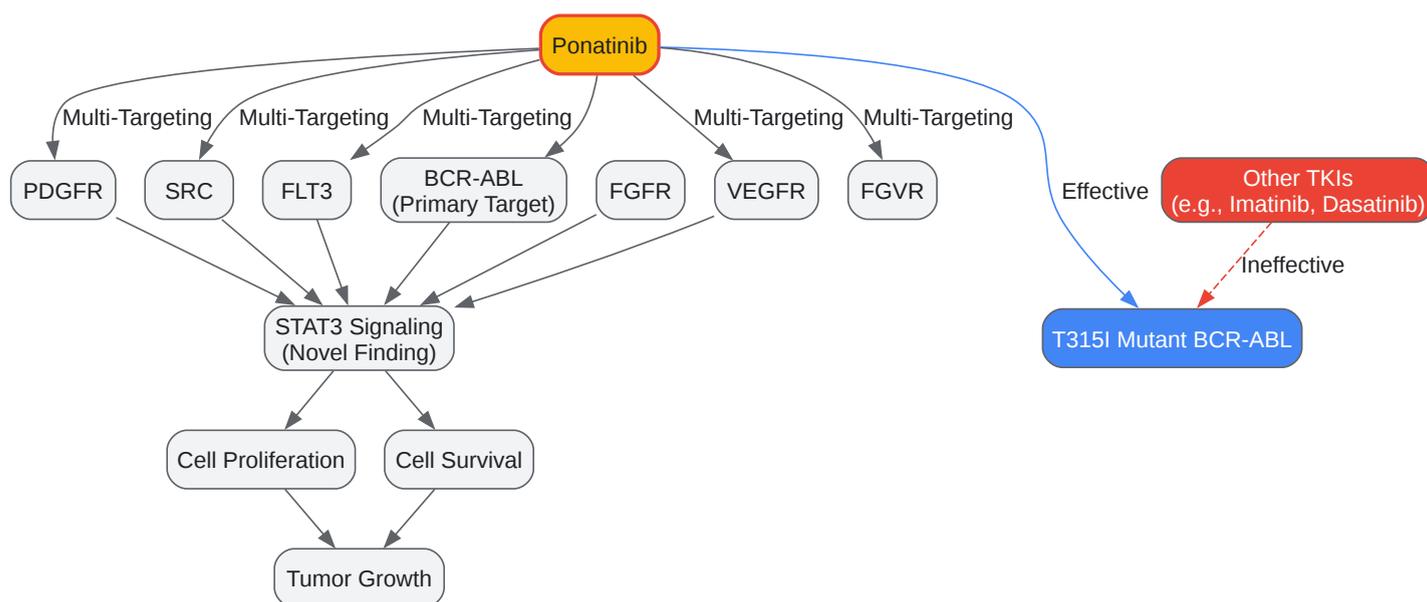
This protocol outlines the approach used to characterize **ponatinib**'s kinase inhibition profile and its functional consequences in cells [3] [5].

- **1. Biochemical Kinase Assay:**

- **Panel:** A panel of more than 300 wild-type and mutant kinase enzyme activity assays was used [3].
- **Procedure:** The inhibitory activity (IC_{50}) of **ponatinib** was measured against each kinase in the panel. This data was used to calculate the **selectivity entropy**, a metric for its promiscuity or specificity [3].
- **2. Cellular Proliferation Assay (Oncolines Panel):**
 - **Cell Lines:** A panel of 44 human cancer cell lines derived from diverse tumour types [3].
 - **Procedure:** The anti-proliferative activity of **ponatinib** was measured across the cell line panel. The concentration required to inhibit cell proliferation was determined [3].
 - **Data Correlation:** The cellular drug response data was correlated with cancer gene mutations in the cell lines to identify potential sensitivity biomarkers [3].
- **3. STAT3 Pathway Inhibition Assay:**
 - **Screening:** A luciferase-based STAT3 reporter assay was used to screen for inhibitors of STAT3 transcriptional activity. Cells were stimulated with EGF or IL-6 in the presence or absence of **ponatinib** [5].
 - **Validation:** The effect on STAT3 phosphorylation was confirmed by Western blot. The effect on STAT3 nuclear localization was studied using cells transfected with STAT3-GFP, and the nuclear-to-cytoplasmic ratio was quantified by fluorescence microscopy [5].

Ponatinib's Signaling Pathways and Experimental Workflow

The following diagram illustrates **ponatinib**'s primary and secondary kinase targets and the downstream signaling pathways it affects, based on the search results.



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The search results indicate that the specificity and selectivity of **ponatinib** can be viewed from two complementary angles:

- **From a bioanalytical perspective**, its specificity is confirmed by its distinct chromatographic separation from other components in complex biological samples [1] [2].
- **From a pharmacological perspective**, it is intentionally designed as a **multi-kinase inhibitor**, combining high potency against its primary target (BCR-ABL, including the T315I mutant) with a broad activity spectrum against other kinases like VEGFR, FGFR, and SRC. This multi-targeting is a key differentiator from earlier, more selective inhibitors like imatinib, and is associated with both its efficacy and its toxicity profile [3] [5] [6].

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